2,2,4-Trimethylheptanoic acid 2,2,4-Trimethylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 58064-14-5
VCID: VC18136097
InChI: InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

2,2,4-Trimethylheptanoic acid

CAS No.: 58064-14-5

Cat. No.: VC18136097

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-Trimethylheptanoic acid - 58064-14-5

Specification

CAS No. 58064-14-5
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2,2,4-trimethylheptanoic acid
Standard InChI InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)
Standard InChI Key KMEMNSMHOHZMNV-UHFFFAOYSA-N
Canonical SMILES CCCC(C)CC(C)(C)C(=O)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2,2,4-trimethylheptanoic acid reflects its structural configuration: a seven-carbon chain (heptanoic acid) with methyl groups at the second (two substituents) and fourth positions. The carboxylic acid functional group (COOH-\text{COOH}) is located at the terminal carbon. This branching introduces steric hindrance, influencing reactivity and physical properties .

Molecular Formula: C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2
Molecular Weight: 172.26 g/mol
SMILES Notation: CCCC(C)CC(C)(C)C(=O)O\text{CCCC(C)CC(C)(C)C(=O)O}
InChIKey: KMEMNSMHOHZMNV-UHFFFAOYSA-N

The branched structure reduces crystallinity compared to linear analogues, enhancing solubility in nonpolar solvents.

Synthesis and Production

Industrial Synthesis

Industrial production typically involves catalytic oxidation of branched alkanes. For example, 2,2,4-trimethylheptane undergoes oxidation using cobalt or manganese catalysts under controlled temperatures (150–200°C) and pressures (1–5 atm). The reaction proceeds via radical intermediates, with the carboxylic acid forming at the terminal methyl group:

C10H22+O2catalystC10H20O2+H2O\text{C}_{10}\text{H}_{22} + \text{O}_2 \xrightarrow{\text{catalyst}} \text{C}_{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O}

Yields are optimized by maintaining a stoichiometric excess of oxygen and recycling unreacted alkanes.

Laboratory Methods

Small-scale synthesis may employ Grignard reagents or carboxylation of pre-functionalized precursors. One reported route involves:

  • Alkylation of ethyl acetoacetate with 2,4-dimethylpentyl bromide.

  • Hydrolysis of the ester to the corresponding ketone.

  • Oxidation of the ketone to the carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Physical Properties

PropertyValueSource
Molecular Weight172.26 g/mol
Density (estimated)0.91–0.93 g/cm³
Boiling Point (predicted)245–250°C
SolubilityMiscible with organic solvents

The compound is a viscous liquid at room temperature, with a faint odor characteristic of carboxylic acids. Its low melting point (−15°C to −10°C) reflects hindered molecular packing due to branching.

Chemical Reactivity

Acid-Base Behavior

As a carboxylic acid, it donates protons (pKa4.8\text{p}K_a \approx 4.8), forming salts with bases:

C10H20O2+NaOHC10H19O2Na++H2O\text{C}_{10}\text{H}_{20}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{19}\text{O}_2^-\text{Na}^+ + \text{H}_2\text{O}

Esterification

Reacts with alcohols (R-OH\text{R-OH}) under acidic catalysis to form esters:

C10H20O2+R-OHH+C10H19O2R+H2O\text{C}_{10}\text{H}_{20}\text{O}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{19}\text{O}_2\text{R} + \text{H}_2\text{O}

Reaction rates are slower than linear analogues due to steric effects.

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxylic acid to the primary alcohol:

C10H20O2LiAlH4C10H22O\text{C}_{10}\text{H}_{20}\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{10}\text{H}_{22}\text{O}

Applications

Industrial Uses

  • Lubricant Additives: Branched carboxylic acids improve thermal stability in synthetic oils.

  • Polymer Plasticizers: Esters of 2,2,4-trimethylheptanoic acid enhance flexibility in PVC.

Pharmaceutical Intermediates

The compound serves as a chiral building block in synthesizing bioactive molecules, though specific applications remain proprietary .

Biological and Environmental Considerations

Biodegradation

Microbial degradation occurs via β-oxidation, though branching slows metabolic pathways. Half-life in soil: 20–30 days .

Comparison with Analogues

CompoundMolecular FormulaBoiling Point (°C)Application
2,2,4-Trimethylheptanoic acidC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2245–250Lubricants
2,2,4-Trimethylpentanoic acidC8H16O2\text{C}_8\text{H}_{16}\text{O}_2223.8Plasticizers
Hexanoic acidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2205Food additives

Branched analogues exhibit lower melting points and higher solubility in hydrocarbons compared to linear chains .

Research Directions

Recent studies focus on:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for pharmaceutical applications .

  • Green Chemistry: Optimizing solvent-free oxidation processes to reduce environmental impact .

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